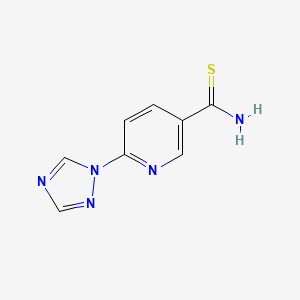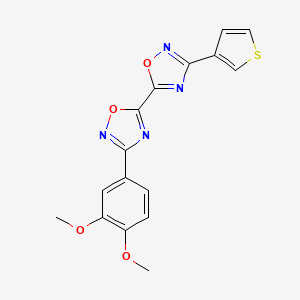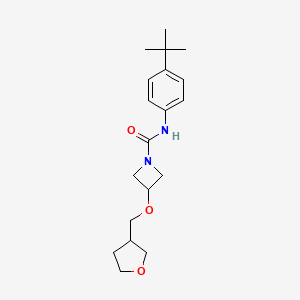
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis have been used to confirm the structures of related compounds .Applications De Recherche Scientifique
Chemistry of Pyrimido[4,5-d]pyrimidines
The compound is a type of pyrimido[4,5-d]pyrimidine, which is a type of bicyclic [6 + 6] system . These compounds have been applied on a large scale in the medical and pharmaceutical fields . They are synthesized through various methods, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
Diuretic Agents
Some derivatives of the compound have been used as diuretic agents . For example, the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines has resulted in products that have been applied as diuretic agents .
Synthesis of 2-(pyrrolidin-1-yl)pyrimidines
The compound has been used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . These compounds often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .
Antioxidative Properties
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized using the compound, have antioxidative properties .
Antibacterial Properties
These derivatives also have antibacterial properties .
Effects on Cell Cycle
The effects of these derivatives on the cell cycle have been characterized .
Anti-tubercular Activity
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which can be synthesized using the compound, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Kinase Inhibition
Some derivatives of the compound have shown significant activity on the kinase p70S6Kβ .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential anti-tubercular activity.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against α-amylase enzyme , which could suggest a potential mechanism of action.
Biochemical Pathways
Based on the potential targets, it could be inferred that the compound might affect the metabolic pathways of mycobacterium tuberculosis h37ra or the carbohydrate digestion and absorption pathways via α-amylase inhibition .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential anti-tubercular effects.
Propriétés
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-5-1-2-6-15-11)18-12-9-13(17-10-16-12)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHQFCOTOXWDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2419821.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)


![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)

![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)
